molecular formula C15H16ClNO2 B2754621 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide CAS No. 1397185-35-1

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide

Cat. No.: B2754621
CAS No.: 1397185-35-1
M. Wt: 277.75
InChI Key: XBHYDALRNRWMAR-UHFFFAOYSA-N
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Description

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a hydroxynaphthalene moiety, and a propylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide typically involves the reaction of 7-hydroxynaphthalene-1-amine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with propylamine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of 7-oxo-naphthalene-1-yl derivatives.

    Reduction: Formation of N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide.

    Substitution: Formation of N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide derivatives with various substituents.

Scientific Research Applications

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide
  • 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-8-17(15(19)10-16)14-5-3-4-11-6-7-12(18)9-13(11)14/h3-7,9,18H,2,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHYDALRNRWMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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